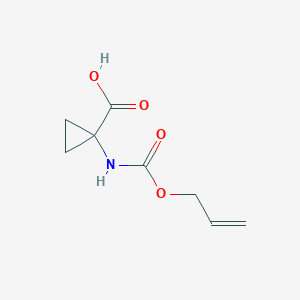

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid

Descripción general

Descripción

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is a derivative of 1-aminocyclopropanecarboxylic acid, which is known for its high physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Métodos De Preparación

The synthesis of 1-allyloxycarbonylamino-cyclopropanecarboxylic acid involves several key steps:

Alkylation of Glycine Equivalents with 1,2-Electrophiles: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, which has been studied extensively since the 1970s.

Intramolecular Cyclization of γ-Substituted Amino Acid Derivatives: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.

Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve alkene cyclopropanation.

Análisis De Reacciones Químicas

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions are possible with appropriate reagents and conditions.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of cyclopropanecarboxylic acid, including 1-allyloxycarbonylamino-cyclopropanecarboxylic acid, exhibit potential antimicrobial properties. This compound may inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. Studies have shown that cyclopropane carboxylic acids can interfere with bacterial cell wall synthesis, which is crucial for their survival .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation by modulating the production of inflammatory mediators. This suggests potential therapeutic applications in treating inflammatory diseases . Further studies are necessary to elucidate the mechanisms behind these effects and to evaluate the compound's efficacy in clinical settings.

Organic Synthesis

Building Block for Peptide Synthesis

this compound serves as a versatile building block in peptide synthesis. Its unique structure allows for the introduction of cyclopropane moieties into peptides, which can enhance biological activity and stability . The compound's allyloxycarbonyl group makes it a suitable candidate for solid-phase peptide synthesis, facilitating the formation of complex peptide structures.

Agricultural Applications

Plant Growth Regulation

There is emerging evidence that compounds related to cyclopropanecarboxylic acids may influence plant growth. These compounds can act as growth regulators, promoting root development and enhancing plant resilience to stress . The application of this compound in agriculture could lead to improved crop yields and sustainability.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1-allyloxycarbonylamino-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a conformationally rigid analog of natural amino acids, influencing various biological processes . The exact molecular targets and pathways involved are still under investigation.

Comparación Con Compuestos Similares

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

1-Aminocyclopropanecarboxylic Acid: Known for its role as a plant growth regulator and its high physiological activity.

Coronamic Acid: Another derivative of 1-aminocyclopropanecarboxylic acid with important functions in plant metabolism.

Norcoronamic Acid: Similar to coronamic acid, it has significant biological activities.

The uniqueness of this compound lies in its specific chemical structure and potential biological activities, which distinguish it from other similar compounds.

Actividad Biológica

1-Allyloxycarbonylamino-cyclopropanecarboxylic acid (ACCA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is a derivative of 1-aminocyclopropanecarboxylic acid. Its structure allows it to function as a conformationally rigid analog of natural amino acids, which can influence various biological processes. The synthesis of ACCA involves several methods, including:

- Alkylation of Glycine Equivalents : This method utilizes 1,2-electrophiles for alkylation.

- Intramolecular Cyclization : Involves cyclization of γ-substituted amino acid derivatives.

- Alkene Cyclopropanation : Utilizes diazo compounds and carbene intermediates for cyclopropanation reactions.

The mechanism of action of ACCA is primarily through its interaction with specific molecular targets involved in biological pathways. It has been shown to act as an inhibitor for certain enzymes, particularly those involved in cysteine biosynthesis, such as O-acetylserine sulfhydrylase (OASS). Research indicates that ACCA can bind to the active sites of these enzymes, thereby inhibiting their activity and influencing metabolic processes .

1. Plant Growth Regulation

ACCA has been identified as a potential plant growth regulator. Its structural properties allow it to mimic natural growth hormones, promoting physiological responses in plants. Studies indicate that compounds related to ACCA can enhance growth rates and stress resistance in various plant species.

2. Antimicrobial Properties

Research has highlighted the antimicrobial potential of ACCA and its derivatives. For example, studies have demonstrated that ACCA exhibits inhibitory effects against several pathogenic bacteria by interfering with their metabolic pathways. The Minimal Inhibitory Concentrations (MICs) have been evaluated, showing promising results against critical pathogens .

3. Cytotoxicity and Therapeutic Applications

The cytotoxic profile of ACCA has also been investigated. Certain derivatives have shown low toxicity while maintaining effective biological activity, making them candidates for therapeutic applications. For instance, ACCA has been explored in the context of developing peptidomimetics for treating inflammatory diseases .

Case Study 1: Inhibition of OASS

In a study examining the effects of ACCA on OASS, it was found that the compound effectively inhibited both OASS-A and OASS-B isoforms in vitro. The binding affinity was confirmed through crystallography, revealing that ACCA competes with substrate binding at the active site. This inhibition was linked to altered cysteine biosynthesis pathways in bacterial cells .

Case Study 2: Plant Growth Promotion

In agricultural studies, ACCA was applied to various crops to assess its growth-promoting effects. Results indicated significant increases in biomass and yield compared to untreated controls. These findings suggest that ACCA could be utilized as an eco-friendly alternative to synthetic growth regulators.

Comparative Analysis

To better understand the unique properties of ACCA, a comparison with similar compounds is beneficial:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1-Aminocyclopropanecarboxylic Acid | Plant growth regulation | Mimics natural hormones |

| Coronamic Acid | Metabolic regulation in plants | Inhibits specific metabolic pathways |

| Norcoronamic Acid | Similar to coronamic acid | Functions in plant metabolism |

Propiedades

IUPAC Name |

1-(prop-2-enoxycarbonylamino)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-2-5-13-7(12)9-8(3-4-8)6(10)11/h2H,1,3-5H2,(H,9,12)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKNPNBIBYVKQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC1(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.